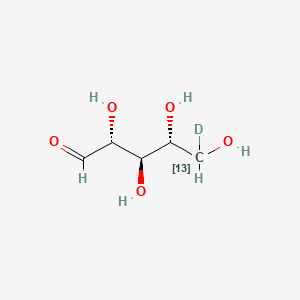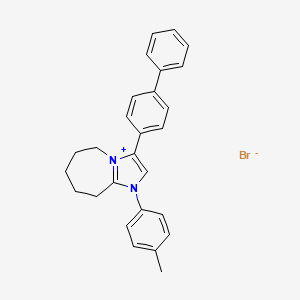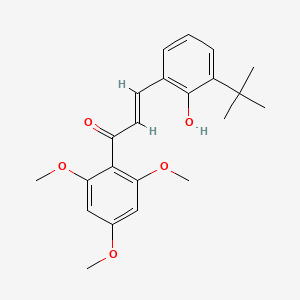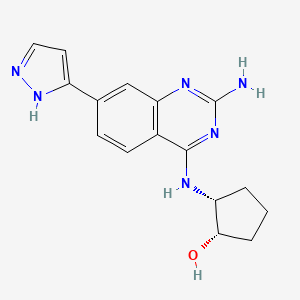
NLRP3 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NLRP3 antagonist 1 is a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s innate immune response by activating caspase-1 and the inflammatory cytokines interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome is associated with various inflammatory and autoimmune diseases, making this compound a significant compound for therapeutic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired antagonist properties . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization . The goal is to produce the compound in large quantities with high purity for clinical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
NLRP3 antagonist 1 undergoes various chemical reactions, including:
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
NLRP3 antagonist 1 has a wide range of scientific research applications, including:
Wirkmechanismus
NLRP3 antagonist 1 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector protein caspase-1 . This inhibition blocks the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, thereby reducing inflammation and pyroptosis . The molecular targets and pathways involved include the nucleotide-binding domain and leucine-rich repeat domain of the NLRP3 protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MCC950: A well-known NLRP3 inhibitor that blocks the ATPase activity of NLRP3, preventing its activation.
OLT1177: An orally active NLRP3 inhibitor that targets the NLRP3 inflammasome and reduces inflammation.
Uniqueness
NLRP3 antagonist 1 is unique in its high potency and selectivity for the NLRP3 inflammasome. Unlike other inhibitors, it specifically targets the interaction between NLRP3 and its adaptor protein ASC, providing a more precise mechanism of action . This specificity makes it a valuable tool for studying the NLRP3 inflammasome and developing targeted therapies for inflammatory diseases.
Eigenschaften
Molekularformel |
C16H18N6O |
|---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
(1S,2R)-2-[[2-amino-7-(1H-pyrazol-5-yl)quinazolin-4-yl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C16H18N6O/c17-16-20-13-8-9(11-6-7-18-22-11)4-5-10(13)15(21-16)19-12-2-1-3-14(12)23/h4-8,12,14,23H,1-3H2,(H,18,22)(H3,17,19,20,21)/t12-,14+/m1/s1 |
InChI-Schlüssel |
VVVAZTNDJMQDEL-OCCSQVGLSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Kanonische SMILES |
C1CC(C(C1)O)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


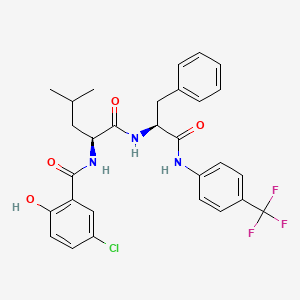
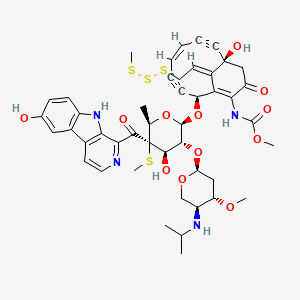


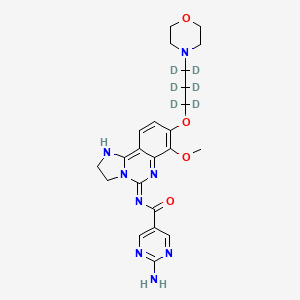
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
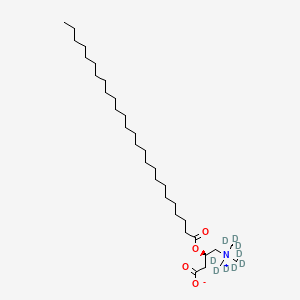


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)

